molecular formula C16H23NO3 B153268 Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate CAS No. 1000931-04-3

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Cat. No. B153268
CAS RN: 1000931-04-3
M. Wt: 277.36 g/mol
InChI Key: HWNKSGVMOCONJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 . It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

This compound can be used in the manufacture of fentanyl and its analogues . The synthesis involves the use of specific precursor chemicals. Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular weight of Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is 277.359 Da . The InChI code for this compound is 1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-7-10-16(19,12-17)13-8-5-4-6-9-13/h4-6,8-9,19H,7,10-12H2,1-3H3 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a useful building block in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have various applications in medicinal chemistry and drug development .

Intermediate for Biologically Active Compounds

It acts as an important intermediate in the synthesis of many biologically active compounds. For example, it has been used in the synthesis process of crizotinib, an anticancer medication .

Study of Antioxidant Properties

The structural analogs of this compound have been studied for their UV spectrum and antioxidant properties, which is crucial for understanding their electronic structure and excitation characteristics .

Inhibitor for Neurodegenerative Diseases

In vitro studies suggest that derivatives of this compound can act as both β-secretase and an acetylcholinesterase inhibitor, which are important in preventing amyloid beta peptide aggregation associated with Alzheimer’s disease .

Metabolism Studies

The metabolism of antioxidants like BHA (Butylated hydroxyanisole), which is structurally similar to Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate, has been studied to understand its modulating effect on chemical carcinogenesis .

Precursor to Natural Products

Derivatives of this compound have been synthesized as potential precursors to biologically active natural products like Indiacen A and Indiacen B, which have various biological activities .

Safety And Hazards

This compound is classified under GHS07 and GHS09. It has hazard statements H315, H317, H319, and H410. Precautionary statements include P261, P264, P273, P280, P302 + P352, and P305 + P351 + P338 . It is also classified under Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

properties

IUPAC Name

tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNKSGVMOCONJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609313
Record name tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

CAS RN

1000931-04-3
Record name tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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